molecular formula C6H3BrClFN2O2 B15396799 2-Bromo-3-chloro-4-fluoro-6-nitroaniline CAS No. 104222-35-7

2-Bromo-3-chloro-4-fluoro-6-nitroaniline

Cat. No.: B15396799
CAS No.: 104222-35-7
M. Wt: 269.45 g/mol
InChI Key: LKBQGGGAKKSQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-4-fluoro-6-nitroaniline (CAS: 104222-35-7) is a halogenated nitroaniline derivative with a molecular formula of C₆H₃BrClFN₂O₂ and a molecular weight of 269.35 g/mol. The compound features a benzene ring substituted with bromine (position 2), chlorine (position 3), fluorine (position 4), a nitro group (position 6), and an amino group (position 1). This arrangement of electron-withdrawing groups (Br, Cl, F, NO₂) and the electron-donating amino (-NH₂) group creates a highly polarized aromatic system, influencing its reactivity and physical properties.

Halogenated nitroanilines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, analogs of this compound are used in the synthesis of benzamide derivatives (e.g., intermediates in kinase inhibitors) .

Properties

CAS No.

104222-35-7

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluoro-6-nitroaniline

InChI

InChI=1S/C6H3BrClFN2O2/c7-4-5(8)2(9)1-3(6(4)10)11(12)13/h1H,10H2

InChI Key

LKBQGGGAKKSQED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-bromo-3-chloro-4-fluoro-6-nitroaniline with structurally similar halogenated nitroanilines:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Bromo-3-chloro-4-fluoro-6-nitroaniline Br (2), Cl (3), F (4), NO₂ (6) C₆H₃BrClFN₂O₂ 269.35 104222-35-7
2-Bromo-6-chloro-4-nitroaniline Br (2), Cl (6), NO₂ (4) C₆H₄BrClN₂O₂ 251.47 99-34-3
4-Bromo-3-fluoro-2-nitroaniline Br (4), F (3), NO₂ (2) C₆H₄BrFN₂O₂ 235.01 7087-65-2
2-Bromo-4-fluoro-6-nitroaniline Br (2), F (4), NO₂ (6) C₆H₄BrFN₂O₂ 235.01 10472-88-5
2-Bromo-4-chloro-6-nitroaniline Br (2), Cl (4), NO₂ (6) C₆H₄BrClN₂O₂ 251.47 827-25-8
4-Bromo-2,3-difluoro-6-nitroaniline Br (4), F (2,3), NO₂ (6) C₆H₃BrF₂N₂O₂ 253.00 626238-73-1
2-Chloro-3-fluoro-6-nitroaniline Cl (2), F (3), NO₂ (6) C₆H₄ClFN₂O₂ 190.56 Not specified

Key Observations :

  • Substituent Effects : The target compound’s multiple halogens (Br, Cl, F) and nitro group increase its molecular weight and polarity compared to analogs with fewer substituents (e.g., 2-Bromo-4-fluoro-6-nitroaniline).

Physical Properties

Limited melting point (mp) data are available for these compounds, but trends can be inferred:

  • 2-Bromo-5-nitroaniline (a simpler analog): mp = 137–141°C .
  • Target Compound : The additional Cl and F substituents likely raise the mp due to increased molecular weight and intermolecular halogen bonding.
  • 4-Bromo-2,3-difluoro-6-nitroaniline: The presence of two F atoms may enhance crystalline packing, leading to a higher mp than mono-fluoro analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-chloro-4-fluoro-6-nitroaniline, and how can competing side reactions be minimized?

  • Methodology : Use a stepwise substitution strategy to avoid steric and electronic conflicts. For example:

Introduce nitro groups early due to their strong electron-withdrawing effects, which direct subsequent halogenation.

Bromination and chlorination should follow specific order (e.g., bromine first to leverage its larger atomic radius for meta/para positioning).

Fluorination via diazonium salt intermediates to ensure regioselectivity .

  • Critical Parameters : Monitor temperature (<5°C during diazonium formation), solvent polarity (e.g., DCM for halogenation), and stoichiometric ratios of halogenating agents (e.g., NBS for bromination).

Q. Which spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?

  • Answer :

  • NMR :
  • 19F NMR^{19}\text{F NMR} detects fluorine’s anisotropic shielding effects (δ ≈ -110 to -130 ppm for aromatic F).
  • 1H NMR^{1}\text{H NMR} identifies coupling patterns between adjacent substituents (e.g., NO2_2 deshields protons at C5).
  • IR : Nitro groups show asymmetric stretching at ~1520 cm1^{-1} and symmetric at ~1350 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]+^+ at m/z 281.89 (C6_6H4_4BrClFN2_2O2_2) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, F, NO2_2) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Compare reaction rates with analogous compounds lacking specific substituents (e.g., 2-Bromo-4-nitroaniline vs. 2-Bromo-3-chloro-4-fluoro-6-nitroaniline).
  • Key Findings :
  • The nitro group at C6 deactivates the ring, slowing Suzuki-Miyaura coupling.
  • Fluorine at C4 enhances oxidative stability but reduces nucleophilic aromatic substitution (NAS) efficiency due to inductive effects.
  • Bromine at C2 is sterically accessible for Buchwald-Hartwig amination .

Q. How can density functional theory (DFT) predict the compound’s electronic properties and guide experimental design?

  • Approach :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to calculate:
  • Electron density maps (identify reactive sites).
  • HOMO-LUMO gaps (predict charge-transfer behavior; ΔE ≈ 4.2 eV for this compound).
  • Validate with experimental UV-Vis (λmax_{\text{max}} ≈ 320 nm in acetonitrile) .

Q. What crystallographic challenges arise in resolving the molecular structure, and how can they be addressed?

  • Challenges :

  • Multiple heavy atoms (Br, Cl) cause absorption errors in X-ray diffraction.
  • Nitro group disorder complicates refinement.
    • Solutions :
  • Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for anisotropic displacement parameter modeling.
  • Apply TWIN/BASF commands in SHELX for handling twinned crystals .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported thermal stability (TGA vs. DSC data)?

  • Case Study :

  • TGA shows decomposition onset at 180°C, while DSC indicates endothermic events at 150°C.
    • Resolution :
  • Perform combined TGA-DSC-MS to identify volatile byproducts (e.g., NO2_2 release at lower temps).
  • Computational modeling (ReaxFF MD simulations) can predict bond cleavage sequences .

Q. Why do biological activity assays yield inconsistent results across studies?

  • Factors :

  • Substituent positional isomerism (e.g., 3-chloro vs. 4-chloro analogs) alters target binding.
  • Purity thresholds: Trace Pd (from coupling reactions) may inhibit enzyme activity.
    • Mitigation :
  • Use LC-MS to confirm purity (>99%) and SAR studies to isolate substituent-specific effects .

Comparative Substituent Effects Table (Based on )

Compound NameSubstituentsKey Reactivity Differences
2-Bromo-4-fluoro-6-nitroanilineBr (C2), F (C4), NO₂ (C6)Slower NAS due to F’s electronegativity.
2-Bromo-3-nitroanilineBr (C2), NO₂ (C3)Enhanced para-directing for electrophilic substitution.
4-Fluoro-N-methylanilineF (C4), CH₃ (N)Methyl group increases solubility but reduces ring activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.